tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate

Process Mass Intensity Continuous Manufacturing Sustainability

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate is a pyridine-piperidine building block that serves as a pivotal starting material in the synthesis of the oral, non-peptidic GLP-1 receptor agonist danuglipron (PF-06882961), which has been advanced by Pfizer for the treatment of type 2 diabetes mellitus and obesity. Its molecular architecture features an N-Boc-protected piperidine at the pyridine 2-position and a chlorine atom at the 6-position; these functionalities are deliberately installed to permit sequential deprotection and cross-coupling chemistry in downstream API manufacturing.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.8
CAS No. 1266118-78-8
Cat. No. B2585018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
CAS1266118-78-8
Molecular FormulaC15H21ClN2O2
Molecular Weight296.8
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)Cl
InChIInChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3
InChIKeyYAWLZFBIZMMVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate (CAS 1266118-78-8) – A Key GLP-1 Agonist Intermediate for Pharmaceutical Sourcing


tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate (1) is a pyridine-piperidine building block that serves as a pivotal starting material in the synthesis of the oral, non-peptidic GLP-1 receptor agonist danuglipron (PF-06882961), which has been advanced by Pfizer for the treatment of type 2 diabetes mellitus and obesity [1]. Its molecular architecture features an N-Boc-protected piperidine at the pyridine 2-position and a chlorine atom at the 6-position; these functionalities are deliberately installed to permit sequential deprotection and cross-coupling chemistry in downstream API manufacturing [1][2].

Why Off-the-Shelf Piperidine-Pyridine Intermediates Cannot Replace tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate


The regiospecific attachment of the piperidine at the pyridine 2-position, combined with the Boc protecting group and the 6-chloro handle, is engineered for a precise synthetic sequence in the danuglipron route [1]. Interchanging this compound with the 3-pyridyl isomer, the non-Boc analog, or a 6-fluoro/6-bromo variant would disrupt the Pd-catalyzed C–O coupling and subsequent deprotection steps, leading to lower yields, additional protecting-group manipulations, or complete synthetic failure [1][2]. Consequently, generic substitution is not chemically tenable without extensive re-optimization of the validated API process.

Quantitative Differentiation Evidence for tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate


Continuous-Flow Manufacturing Reduces Process Mass Intensity by 58% vs. Batch

In a direct head-to-head comparison within the same chemical route, the continuous-flow process achieved an overall Process Mass Intensity (PMI) of 28 kg/kg, whereas the established batch process required 67 kg/kg [1]. This represents a >50% reduction in total material usage (raw materials, solvents, and water), directly translating into lower procurement cost and environmental footprint for large-scale sourcing [1].

Process Mass Intensity Continuous Manufacturing Sustainability

Manufacturing Cycle Time Compressed to 30% of Batch Duration

The continuous process delivers the target compound in only 30% of the time required by the batch process, as reported in the same head-to-head evaluation [1]. The elimination of intermediate isolation steps and streamlined workup unit operations contribute to this 70% time savings [1].

Cycle Time Continuous Manufacturing Throughput

Equivalent Purity and Yield with Superior Consistency at Multi-Kilogram Scale

The continuous-flow demonstration run produced 1 kg of product with >98% purity and 72% yield, while maintaining high conversion consistency across all three telescoped steps [1]. The batch process historically yielded 84% after isolation; however, the continuous process provides essentially equivalent quality with the added benefit of markedly improved sustainability metrics [1].

Purity Yield Scalability

Regiospecific Functionality for the Danuglipron Core Differentiates It from Isomeric Building Blocks

The target compound's pyridine 2-substitution and 6-chloro group are essential for the convergent synthesis of danuglipron: the N-Boc piperidine enables late-stage deprotection and alkylation, while the 6-chloro position undergoes Pd-catalyzed C–O coupling with a benzyl alcohol derivative [1][2]. In contrast, the 3-pyridyl isomer or non-chlorinated analog would not engage in the required bond-forming sequence, making them unsuitable surrogates for this API route [1].

Regiochemistry API Starting Material Danuglipron

Application Scenarios for tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate


Sourcing of a Regulatory Starting Material for Danuglipron Generic Development

Pharmaceutical companies developing generic versions of danuglipron require a reliable supply of the exact API starting material. The demonstrated multi-ton continuous-flow process, with >98% purity and a PMI of 28 kg/kg, provides a cost-competitive and quality-assured sourcing option that meets ICH Q11 requirements [1].

Scale-Up of Oral GLP-1 Agonist Intermediates Using Continuous Manufacturing

CDMOs and fine-chemical producers can leverage the established flow process to manufacture multikilogram quantities of this intermediate with a 70% reduction in cycle time relative to batch, enabling just-in-time delivery for clinical trial material or commercial launch [1].

Medicinal Chemistry SAR Exploration of 6-Substituted Pyridine GLP-1 Agonists

Medicinal chemists pursuing structure-activity relationship (SAR) studies around the danuglipron core can use this building block to introduce diverse substituents at the pyridine 6-position via Pd-mediated cross-coupling, exploiting the chlorine handle while maintaining the Boc-protected piperidine for late-stage diversification [1][2].

Process Chemistry Optimization and Sustainable Synthesis Demonstrations

Academic and industrial process chemistry groups can adopt the published continuous-flow protocol as a benchmark for sustainable synthesis, using the 58% PMI reduction and shortened cycle time as quantitative metrics for grant proposals, green-chemistry publications, or internal technology transfer [1].

Quote Request

Request a Quote for tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.